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molecular formula C9H7ClO3 B2586084 3-(4-Chlorophenyl)-2-oxopropanoic acid CAS No. 3617-01-4

3-(4-Chlorophenyl)-2-oxopropanoic acid

Cat. No. B2586084
M. Wt: 198.6
InChI Key: VRYUGTMBOLOQTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08017786B2

Procedure details

Into 15.00 g β-(4-chlorophenyl)pyruvic acid, 98.00 g Zn(Hg), 219 mL of 2.5 mol·L1 hydrochloric acid and 35 mL THF solution were added, heated for refluxed for 10 h. After the filtration was performed when the reaction mixture was hot, the filtrate was concentrated to reach 80 mL and stood overnight. After sucking filtration, washing, drying and recrystallizing in boiling-water, a white floccular crystal was obtained in a yield of 64.0%.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
Zn(Hg)
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](=[O:13])[C:10]([OH:12])=[O:11])=[CH:4][CH:3]=1.Cl>C1COCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH:9]([OH:13])[C:10]([OH:12])=[O:11])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC(C(=O)O)=O
Name
Zn(Hg)
Quantity
98 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
for refluxed for 10 h
Duration
10 h
FILTRATION
Type
FILTRATION
Details
After the filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
FILTRATION
Type
FILTRATION
Details
filtration
WASH
Type
WASH
Details
washing
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
recrystallizing
CUSTOM
Type
CUSTOM
Details
a white floccular crystal was obtained in a yield of 64.0%

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=CC=C(C=C1)CC(C(=O)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08017786B2

Procedure details

Into 15.00 g β-(4-chlorophenyl)pyruvic acid, 98.00 g Zn(Hg), 219 mL of 2.5 mol·L1 hydrochloric acid and 35 mL THF solution were added, heated for refluxed for 10 h. After the filtration was performed when the reaction mixture was hot, the filtrate was concentrated to reach 80 mL and stood overnight. After sucking filtration, washing, drying and recrystallizing in boiling-water, a white floccular crystal was obtained in a yield of 64.0%.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
Zn(Hg)
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](=[O:13])[C:10]([OH:12])=[O:11])=[CH:4][CH:3]=1.Cl>C1COCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH:9]([OH:13])[C:10]([OH:12])=[O:11])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC(C(=O)O)=O
Name
Zn(Hg)
Quantity
98 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
for refluxed for 10 h
Duration
10 h
FILTRATION
Type
FILTRATION
Details
After the filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
FILTRATION
Type
FILTRATION
Details
filtration
WASH
Type
WASH
Details
washing
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
recrystallizing
CUSTOM
Type
CUSTOM
Details
a white floccular crystal was obtained in a yield of 64.0%

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=CC=C(C=C1)CC(C(=O)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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